Methyl 2-(3-bromophenoxy)acetate Methyl 2-(3-bromophenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 111758-64-6
VCID: VC6726874
InChI: InChI=1S/C9H9BrO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
SMILES: COC(=O)COC1=CC(=CC=C1)Br
Molecular Formula: C9H9BrO3
Molecular Weight: 245.072

Methyl 2-(3-bromophenoxy)acetate

CAS No.: 111758-64-6

Cat. No.: VC6726874

Molecular Formula: C9H9BrO3

Molecular Weight: 245.072

* For research use only. Not for human or veterinary use.

Methyl 2-(3-bromophenoxy)acetate - 111758-64-6

CAS No. 111758-64-6
Molecular Formula C9H9BrO3
Molecular Weight 245.072
IUPAC Name methyl 2-(3-bromophenoxy)acetate
Standard InChI InChI=1S/C9H9BrO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Standard InChI Key MYPHYUYCJZVEDV-UHFFFAOYSA-N
SMILES COC(=O)COC1=CC(=CC=C1)Br

Structural Characteristics and Molecular Identification

Molecular Architecture

Methyl 2-(3-bromophenoxy)acetate consists of a phenoxy ring substituted with a bromine atom at the third position, connected to a methyl acetate group via an ether linkage. The SMILES notation (COC(=O)COC1=CC(=CC=C1)Br) and InChIKey (MYPHYUYCJZVEDV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. The ester functional group enhances its reactivity in nucleophilic acyl substitution reactions, while the bromine atom facilitates cross-coupling transformations, a feature exploited in palladium-catalyzed syntheses.

Synthesis and Reaction Pathways

Synthetic Strategies

  • Esterification of 3-Bromophenoxyacetic Acid: Reacting 3-bromophenoxyacetic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) could yield the target ester.

  • Williamson Ether Synthesis: Coupling methyl 2-chloroacetate with 3-bromophenol under basic conditions (e.g., K₂CO₃) may form the ether linkage.

A representative procedure for Methyl 2-(3-bromophenyl)acetate involves dropwise addition of the precursor to sodium hydride in tetrahydrofuran, followed by alkylation with methyl iodide . Adapting this method to incorporate a phenoxy group would require substituting the phenylacetic acid derivative with 3-bromophenoxyacetic acid.

Reaction Applications

The bromine substituent positions this compound for use in Suzuki-Miyaura and Ullmann couplings. For instance, Methyl 2-(2-bromophenyl)acetate serves as a precursor to oxindoles via palladium-catalyzed cyclization. Similarly, Methyl 2-(3-bromophenoxy)acetate could participate in cross-coupling reactions to generate biaryl ethers or heterocyclic scaffolds with potential bioactivity.

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for Methyl 2-(3-bromophenoxy)acetate, but extrapolations from analogs provide insights:

PropertyMethyl 2-(3-Bromophenoxy)acetateMethyl 2-(3-Bromophenyl)acetate
Molecular FormulaC₉H₉BrO₃C₉H₉BrO₂
Molecular Weight (g/mol)245.072229.071
Density (g/cm³)Not reported1.4±0.1
Boiling Point (°C)Not reported268.6±15.0
Flash Point (°C)Not reported116.3±20.4

The higher molecular weight and additional oxygen atom in the phenoxy derivative likely increase its polarity compared to non-ether analogs, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Pharmacological and Industrial Applications

Medicinal Chemistry

While specific bioactivity data for Methyl 2-(3-bromophenoxy)acetate are absent, its structural relatives exhibit notable properties:

  • Methyl 2-(2-bromophenyl)acetate: Intermediate in synthesizing 2,3,3a,12b-Tetradehydro Asenapine, a dopamine receptor antagonist .

  • Methyl 2-(3-bromophenyl)acetate: Used in alkylation reactions to produce α-methylated esters with potential CNS activity .

The phenoxy group in Methyl 2-(3-bromophenoxy)acetate may enhance binding to hydrophobic enzyme pockets, making it a candidate for protease or kinase inhibitor development.

Material Science

Brominated esters serve as flame retardants and polymer modifiers. The bromine atom in Methyl 2-(3-bromophenoxy)acetate could contribute to thermal stability in epoxy resins or polycarbonates, though this application remains unexplored in the literature.

Comparative Analysis with Structural Analogs

Ortho vs. Meta Substitution Effects

Substitution patterns critically influence reactivity and applications:

ParameterMethyl 2-(3-Bromophenoxy)acetateMethyl 2-(2-Bromophenyl)acetate
Bromine PositionMetaOrtho
Coupling ReactivityModerate (steric hindrance)High (adjacent to reaction site)
Melting PointNot reportedOpaque oil

Ortho-substituted analogs often exhibit higher reactivity in cross-couplings due to proximity effects, whereas meta derivatives may offer better regioselectivity in electrophilic substitutions.

Future Research Directions

  • Synthetic Optimization: Develop efficient one-pot syntheses using catalytic systems (e.g., Pd/Cu for coupling reactions).

  • Biological Screening: Evaluate antimicrobial, anticancer, or neuroprotective activity in vitro.

  • Environmental Studies: Assess biodegradation pathways and ecotoxicological impacts.

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